3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for complex aromatic derivatives containing multiple functional groups. The primary name, 3,5-dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, reflects the hierarchical naming system where the benzoic acid serves as the parent structure. The numbering system begins with the carboxylic acid carbon as position 1, with the methyl substituents occupying positions 3 and 5, while the complex ethoxy chain is attached at position 4. The ethoxy substituent itself contains a ketone functionality at the 2-position of the ethyl chain, which is further substituted with a piperidine ring through its nitrogen atom.
The stereochemical considerations for this molecule primarily involve the conformational flexibility around the ethoxy linker and the chair conformation of the piperidine ring. The piperidine moiety exists predominantly in a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. The attachment point of the piperidine nitrogen to the carbonyl carbon creates an amide linkage that exhibits restricted rotation due to partial double-bond character. This restriction influences the overall molecular geometry and contributes to the compound's conformational preferences.
Isomeric relationships of this compound can be considered in terms of positional isomerism within the dimethylbenzoic acid framework. The 3,5-dimethyl substitution pattern represents one of six possible dimethylbenzoic acid isomers, each differing in the relative positions of the methyl groups on the benzene ring. The meta-relationship between the two methyl substituents (positions 3 and 5) creates a symmetrical substitution pattern that influences both the electronic distribution and steric properties of the molecule. This particular substitution pattern has been identified as metabolically significant, as dimethylbenzoic acid isomers serve as biomarkers for industrial exposure to trimethylbenzene compounds.
Molecular Formula Analysis: Carbon₁₆ Hydrogen₂₁ Nitrogen Oxygen₄ Composition Breakdown
The molecular formula Carbon₁₆ Hydrogen₂₁ Nitrogen Oxygen₄ reflects a precisely balanced composition that contributes to the compound's unique physicochemical properties. The molecular weight of 291.34 atomic mass units places this compound within an optimal range for potential pharmaceutical applications, as molecules in this size range typically exhibit favorable absorption, distribution, metabolism, and excretion characteristics. The carbon framework consists of a benzene ring (6 carbons), two methyl substituents (2 carbons), a two-carbon ethoxy linker, a carbonyl carbon, and a six-membered piperidine ring (5 additional carbons), totaling 16 carbon atoms.
The hydrogen distribution across the molecular structure reveals important structural features and bonding patterns. The aromatic ring contributes 2 hydrogen atoms from the remaining unsubstituted positions, while the methyl groups provide 6 hydrogen atoms. The ethoxy bridge contains 2 hydrogen atoms, and the piperidine ring contributes 10 hydrogen atoms in its fully saturated state. The single acidic hydrogen from the carboxylic acid group completes the total of 21 hydrogen atoms. This hydrogen distribution indicates the presence of multiple hydrogen bond donors and acceptors, which significantly influences the compound's solubility and intermolecular interaction capabilities.
The nitrogen atom originates exclusively from the piperidine ring, where it functions as a tertiary amine due to its substitution pattern. This nitrogen center exhibits basic properties and can participate in hydrogen bonding as both a donor (when protonated) and acceptor. The electron density distribution around the nitrogen is influenced by its incorporation into the six-membered ring and its connection to the carbonyl group through the amide linkage. The four oxygen atoms are distributed across three distinct functional groups: two oxygen atoms in the carboxylic acid moiety (one hydroxyl and one carbonyl), one oxygen atom in the ether linkage, and one oxygen atom in the amide carbonyl group. This oxygen distribution creates multiple sites for hydrogen bonding and contributes to the compound's polar character.
| Atomic Component | Count | Functional Group Assignment | Chemical Environment |
|---|---|---|---|
| Carbon | 16 | Aromatic (6), Methyl (2), Ethoxy (2), Carbonyl (2), Piperidine (5) | Mixed hybridization states |
| Hydrogen | 21 | Aromatic (2), Methyl (6), Ethoxy (2), Piperidine (10), Carboxylic (1) | Varied bonding environments |
| Nitrogen | 1 | Tertiary amine | Piperidine ring incorporation |
| Oxygen | 4 | Carboxyl (2), Ether (1), Amide (1) | Multiple hydrogen bonding sites |
Three-Dimensional Conformational Analysis via Computational Modeling
Computational modeling studies have revealed significant insights into the three-dimensional conformational landscape of 3,5-dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid. The predicted collision cross section values provide valuable information about the compound's gas-phase geometry and overall molecular dimensions. For the protonated molecular ion, the predicted collision cross section of 167.5 square angstroms suggests a relatively compact molecular structure with limited conformational flexibility. The variation in collision cross section values for different ionization states indicates conformational changes upon protonation or deprotonation, particularly affecting the carboxylic acid and piperidine nitrogen centers.
The conformational analysis reveals several key rotational degrees of freedom that influence the molecule's three-dimensional shape. The primary conformational flexibility arises from rotation around the aromatic carbon-oxygen bond connecting the benzene ring to the ethoxy chain, the carbon-carbon bond within the ethoxy linker, and the carbon-nitrogen bond connecting the carbonyl group to the piperidine ring. Energy calculations suggest that the preferred conformation positions the ethoxy chain in an extended arrangement that minimizes steric interactions between the piperidine ring and the dimethyl-substituted benzene ring.
The piperidine ring maintains its characteristic chair conformation throughout most accessible conformational states, with the nitrogen substitution occurring at an equatorial position to minimize steric strain. The amide linkage between the ethoxy chain and the piperidine nitrogen exhibits restricted rotation due to partial double-bond character, creating a planar arrangement around the carbonyl group. This planarity influences the overall molecular geometry and affects the spatial relationship between the aromatic ring and the heterocyclic moiety.
Molecular dynamics simulations indicate that the compound exists as a dynamic ensemble of conformers in solution, with rapid interconversion between accessible conformational states. The lowest energy conformations typically position the carboxylic acid group in a orientation that allows for potential intramolecular hydrogen bonding with the ether oxygen, though this interaction competes with intermolecular hydrogen bonding to solvent molecules. The conformational flexibility of the ethoxy linker allows the molecule to adopt various shapes that may be important for potential biological interactions and molecular recognition processes.
Comparative Structural Analysis with Analogous Piperidine-Ethoxybenzoic Acid Derivatives
Comparative structural analysis with related piperidine-ethoxybenzoic acid derivatives reveals important structure-activity relationships and highlights the unique features of the 3,5-dimethyl substitution pattern. The compound befunolol, which shares the molecular formula Carbon₁₆ Hydrogen₂₁ Nitrogen Oxygen₄, provides an interesting comparison despite its significantly different structural arrangement. While befunolol incorporates a benzofuran core with a different substitution pattern, the identical molecular formula demonstrates how atomic composition alone does not determine molecular properties and biological activity.
The structural comparison with 4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid derivatives reveals the specific influence of the dimethyl substitution pattern. The absence of methyl substituents in the parent 4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid structure results in different electronic properties and conformational preferences. The 3,5-dimethyl substitution creates a more lipophilic molecule with altered hydrogen bonding capabilities compared to the unsubstituted analog. The meta-positioning of the methyl groups creates a symmetrical electronic environment that influences both the acidity of the carboxylic acid group and the electron density distribution across the aromatic ring.
Analysis of the 3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid analog demonstrates the impact of additional substituents on molecular properties. The incorporation of an ethoxy group at the 3-position creates a different substitution pattern that affects both steric and electronic characteristics. This comparison highlights how subtle structural modifications can significantly alter molecular behavior and potential biological activity. The additional ethoxy substituent increases the molecular flexibility and provides additional hydrogen bonding sites, potentially affecting solubility and interaction profiles.
The examination of various dimethylbenzoic acid isomers provides context for understanding the specific properties conferred by the 3,5-substitution pattern. Studies of positional isomers have shown that the meta-relationship between substituents creates unique electronic and steric environments compared to ortho- or para-substituted analogs. The 3,5-dimethyl pattern typically results in increased lipophilicity and altered metabolic stability compared to other isomeric forms. This substitution pattern has been specifically identified in metabolic studies as a significant component in industrial exposure monitoring, emphasizing its relevance in both synthetic and biological contexts.
Properties
IUPAC Name |
3,5-dimethyl-4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-8-13(16(19)20)9-12(2)15(11)21-10-14(18)17-6-4-3-5-7-17/h8-9H,3-7,10H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTWCUWZDVFZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCCCC2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, a compound with the molecular formula , has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Structural Information
The compound features a unique structure that may contribute to its biological properties:
- Molecular Formula :
- SMILES : CC1=CC(=CC(=C1OCC(=O)N2CCCCC2)C)C(=O)O
- InChIKey : DOTWCUWZDVFZAF-UHFFFAOYSA-N
Biological Activity Overview
Research on the biological activity of 3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is limited. However, the following potential activities have been suggested based on structural analogs and related compounds:
-
Anticancer Activity :
- Compounds with similar structures have shown efficacy against various cancer cell lines, including breast cancer. For instance, studies have indicated that derivatives containing piperidine rings exhibit significant antiproliferative effects on MDA-MB-231 cells.
-
Anti-inflammatory Effects :
- The presence of piperidine moieties in related compounds often correlates with anti-inflammatory properties. This suggests that 3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid may also possess such capabilities.
-
Antimicrobial Activity :
- Similar compounds have demonstrated antimicrobial properties, particularly against resistant strains of bacteria and fungi.
Study 1: Anticancer Properties
A recent study evaluated the anticancer activity of structurally related compounds. The results indicated that certain derivatives could inhibit microtubule assembly at concentrations as low as 20 μM, leading to apoptosis in cancer cells. This suggests that 3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid may share similar mechanisms of action.
Study 2: Anti-inflammatory Evaluation
In vivo tests on related compounds showed significant edema inhibition in carrageenan-induced paw edema models. The tested compounds exhibited a range of effectiveness from 23.6% to 82.3% inhibition compared to standard anti-inflammatory drugs like Indomethacin.
Comparative Table of Biological Activities
| Activity Type | Related Compounds | Efficacy Observed |
|---|---|---|
| Anticancer | Piperidine derivatives | IC50 values < 10 μM |
| Anti-inflammatory | Various piperidine analogs | Edema inhibition up to 82% |
| Antimicrobial | Oxadiazole derivatives | MIC values as low as 2 μg/mL |
Comparison with Similar Compounds
3,5-Di(ethoxy)benzoic Acid (Compound III)
- Structure : Features ethoxy groups at positions 3 and 5, lacking the piperidinyl and methyl substituents.
- Crystallography : Forms hydrogen-bonded dimers via carboxylic acid groups, with ethoxy side chains contributing to van der Waals interactions. The absence of bulky substituents allows for tighter molecular packing compared to the target compound .
- Solubility : Higher lipophilicity due to ethoxy groups, leading to reduced aqueous solubility relative to the target compound’s piperidinyl group, which may enhance polarity .
4-[[4-[2-(Hydroxyamino)-2-oxo-ethyl]-3,5-diphenyl-pyrazol-1-yl]methyl]benzoic Acid (Compound 21h)
- Structure : Contains a pyrazole ring with phenyl substituents and a hydroxamate side chain. The benzoic acid group is appended via a methyl linker.
- The hydroxamate group may confer metal-chelating properties, unlike the piperidinyl-ethoxy group .
Benzoic Acid Derivatives with Piperidinyl Substituents
- Example: The compound 2,2'-{undecane-1,11-diylbis[oxy(3,5-dichlorobenzene-4,1-diyl)imino]}dibenzoic acid () shares a piperidinyl-ethoxy motif but incorporates a longer alkyl chain and chlorine substituents.
Crystallographic and Intermolecular Interaction Analysis
- However, the piperidinyl N–H group may form additional hydrogen bonds, partially offsetting this effect .
Physicochemical Properties
Solubility and Lipophilicity
Thermal Stability
- Methyl vs. Ethoxy Substituents : Methyl groups (target compound) increase thermal stability relative to ethoxy groups (Compound III), which may decompose at lower temperatures due to labile ether linkages .
Research Implications and Gaps
- Synthetic Challenges : The synthesis of the target compound is likely more complex than that of simpler alkoxy-benzoic acids due to the need for piperidinyl-ethoxy coupling (cf. , which uses hydroxylamine for hydroxamate formation) .
- Data Limitations : Direct experimental data (e.g., melting points, solubility) for the target compound are absent in the provided evidence; inferences are drawn from structural analogs.
Preparation Methods
General Synthetic Strategy
The synthesis of 3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid typically follows a convergent approach involving:
- Functionalization of the benzoic acid ring with methyl groups at the 3 and 5 positions.
- Introduction of a 2-oxo-2-(piperidin-1-yl)ethoxy substituent at the 4-position via nucleophilic substitution or esterification.
- Purification and characterization of the final product to confirm structure and purity.
This compound's synthesis leverages the reactivity of carboxylic acid groups and the nucleophilicity of the piperidine nitrogen, enabling the formation of the ether linkage through an appropriate leaving group on the ethoxy moiety.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- 3,5-Dimethyl-4-hydroxybenzoic acid : serves as the aromatic core with methyl substitutions.
- 2-chloro-2-oxoethyl piperidine (or equivalent activated ester) : provides the piperidinyl-ethoxy substituent.
The reaction typically proceeds by etherification of the 4-hydroxy group on the benzoic acid derivative with the 2-oxo-2-(piperidin-1-yl)ethyl halide or ester.
Etherification Reaction
- Conditions : The phenolic hydroxyl group on 3,5-dimethyl-4-hydroxybenzoic acid is reacted with 2-chloro-2-oxoethyl piperidine under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- Mechanism : The base deprotonates the phenol, generating a phenolate ion that acts as a nucleophile attacking the electrophilic carbon of the chloroacetyl piperidine, forming the ether linkage.
- Temperature : Typically conducted at room temperature to moderate heating (25–60°C) to optimize yield while minimizing side reactions.
Purification
- The crude product is purified by recrystallization or chromatographic techniques such as preparative high-performance liquid chromatography (HPLC).
- Analytical methods such as thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to monitor reaction progress and confirm product identity.
Research Findings and Data Analysis
A review of synthesis protocols related to similar benzoic acid derivatives with piperidinyl-ethoxy substitutions reveals:
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Solvent | DMF, Acetonitrile | Polar aprotic solvents favor nucleophilic substitution |
| Base | K2CO3, NaH | Efficient deprotonation of phenol group |
| Temperature | 25–60°C | Balances reaction rate and product stability |
| Reaction Time | 4–24 hours | Longer times improve yield but risk side reactions |
| Yield | 60–85% | Depending on purity of starting materials and reaction optimization |
| Purification | Recrystallization, HPLC | Ensures high purity for pharmaceutical applications |
| Characterization | NMR, LC-MS, IR | Confirms structure and purity |
These parameters align with standard organic synthesis protocols for ether formation on aromatic acids with bulky substituents.
Comparative Analysis with Related Compounds
While direct literature on 3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid is limited, analogous compounds such as 4-(2-piperidin-1-yl-ethoxy)benzoic acid have been synthesized using similar methods, confirming the robustness of this approach.
Additional Notes on Synthetic Challenges and Optimization
- Selectivity : Ensuring selective etherification at the 4-position hydroxyl requires controlled stoichiometry and reaction conditions.
- Side Reactions : Potential hydrolysis of the 2-oxo group or over-alkylation can occur; thus, reaction monitoring is critical.
- Scale-up : For industrial synthesis, solvent choice and base loading are optimized to reduce waste and improve cost-efficiency.
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 3,5-dimethyl-4-hydroxybenzoic acid | Commercially available or synthesized via methylation | Starting aromatic acid core |
| 2 | Synthesis of 2-chloro-2-oxoethyl piperidine | Reaction of piperidine with chloroacetyl chloride | Activated electrophile |
| 3 | Etherification | 3,5-dimethyl-4-hydroxybenzoic acid + 2-chloro-2-oxoethyl piperidine, base (K2CO3), DMF, 25–60°C, 12h | Formation of target ether compound |
| 4 | Purification | Recrystallization or preparative HPLC | Pure 3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid |
| 5 | Characterization | NMR, LC-MS, IR | Structural confirmation |
Q & A
Q. What are the recommended synthetic routes for 3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves coupling a substituted benzoic acid derivative with a piperidine-containing ethoxy intermediate. A two-step approach is common:
Esterification : React 3,5-dimethyl-4-hydroxybenzoic acid with a bromoethyl ketone derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethoxy bridge.
Piperidine coupling : Substitute the ketone group with piperidine via nucleophilic acyl substitution, using a polar aprotic solvent (e.g., DCM) and a catalyst like Hünig’s base .
Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify intermediates via column chromatography. Yield improvements (>70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of benzoic acid to bromoethyl ketone) and reaction temperature (60–80°C) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- HPLC : Employ a Chromolith® Monolithic Silica C18 column (4.6 × 100 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. Retention time should align with reference standards (±0.2 min) .
- NMR : Confirm the presence of the piperidine moiety (δ 1.4–1.6 ppm for CH₂ groups) and benzoic acid proton (δ 12.8 ppm for COOH) in DMSO-d₆ .
- FTIR : Verify carbonyl stretches (C=O at ~1700 cm⁻¹ for the ketone and carboxylic acid groups) .
Advanced Research Questions
Q. What strategies can resolve contradictory bioactivity data across studies, such as inconsistent AMPK activation results?
Methodological Answer: Contradictions may arise from assay conditions or impurity profiles. Recommended steps:
Reproduce assays : Use standardized AMPK activation protocols (e.g., HEK293 cells, 10 µM compound, 24-hour exposure) .
Purity validation : Re-analyze the compound via HPLC-MS to rule out degradation products (e.g., hydrolyzed ethoxy bridge) .
Cross-validate : Compare results with structurally analogous compounds (e.g., ethyl ester derivatives) to assess substituent effects on activity .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 3,5-dimethyl and piperidinyl groups?
Methodological Answer:
Analog synthesis : Replace dimethyl groups with halogens (e.g., 3,5-dichloro) or methoxy groups to assess steric/electronic effects .
Piperidine modifications : Substitute piperidine with morpholine or azetidine and evaluate changes in solubility (logP) via shake-flask assays .
Bioactivity mapping : Test analogs in kinase inhibition assays (IC₅₀) and correlate results with computational docking studies (e.g., AutoDock Vina) to identify key binding interactions .
Q. What are the stability challenges under physiological conditions, and how can degradation pathways be mitigated?
Methodological Answer: The compound is prone to hydrolysis at the ethoxy bridge. Mitigation strategies:
- pH stability : Conduct accelerated stability testing (40°C/75% RH) in buffers (pH 2–9). Degradation peaks in HPLC indicate cleavage at pH >7 .
- Formulation : Use lyophilized powders or lipid-based nanoemulsions to reduce aqueous exposure .
- Prodrug design : Replace the carboxylic acid with an ethyl ester to enhance stability, with in situ hydrolysis by esterases .
Q. How can researchers validate conflicting solubility data reported in different solvents?
Methodological Answer:
Standardize methods : Use the shake-flask method (10 mg compound in 1 mL solvent, 24-hour agitation) at 25°C .
Solvent selection : Compare DMSO (high solubility for assays) vs. aqueous buffers (PBS, pH 7.4) for physiological relevance .
Quantify : Measure saturation solubility via UV-Vis (λmax ~260 nm) and cross-check with nephelometry for low-solubility cases (<1 mg/mL) .
Q. What advanced chromatographic techniques are recommended for separating enantiomeric impurities?
Methodological Answer:
Chiral HPLC : Use a Chiralpak® IA column (4.6 × 250 mm) with hexane/isopropanol (80:20) at 1 mL/min. Monitor enantiomeric excess (>98%) via UV detection .
SFC : Supercritical fluid chromatography (CO₂/methanol 95:5) provides faster separation and lower solvent consumption .
Validation : Confirm purity with circular dichroism (CD) spectroscopy to detect optical activity discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
